An In-depth Technical Guide to the Physicochemical Properties of 1,3-Diheptadecanoyl-2-oleoyl glycerol
An In-depth Technical Guide to the Physicochemical Properties of 1,3-Diheptadecanoyl-2-oleoyl glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diheptadecanoyl-2-oleoyl glycerol is a structured triacylglycerol (TAG) of significant interest in the fields of lipidomics, drug delivery, and material science. As a symmetrical triglyceride, it possesses heptadecanoic acid (C17:0) at the sn-1 and sn-3 positions and an unsaturated oleic acid (C18:1) at the sn-2 position of the glycerol backbone. This specific arrangement of fatty acids imparts unique physicochemical properties that are critical for its application in various research and development settings. This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3-Diheptadecanoyl-2-oleoyl glycerol, detailed experimental protocols for their determination, and insights into its potential role in biological signaling pathways.
Physicochemical Properties
The physicochemical characteristics of 1,3-Diheptadecanoyl-2-oleoyl glycerol are fundamental to its behavior in both in vitro and in vivo systems. The following table summarizes the key quantitative data for this molecule.
| Property | Value | Source/Method |
| Molecular Formula | C₅₅H₁₀₄O₆ | - |
| Molecular Weight | 861.4 g/mol | [1] |
| Appearance | Solid at room temperature | [1] |
| Melting Point | Estimated to be in the range of 35-45 °C | Based on data for similar symmetric triglycerides |
| Solubility | Slightly soluble in chloroform and methanol | [1] |
| Predicted logP | > 8 | Computational estimation |
Experimental Protocols
Accurate characterization of the physicochemical properties of 1,3-Diheptadecanoyl-2-oleoyl glycerol is essential for its application. The following sections detail the methodologies for key experiments.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and phase transition behavior of 1,3-Diheptadecanoyl-2-oleoyl glycerol.
Methodology:
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Sample Preparation: Accurately weigh 3-5 mg of high-purity 1,3-Diheptadecanoyl-2-oleoyl glycerol into an aluminum DSC pan.
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Instrument Setup:
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Calibrate the DSC instrument using indium and zinc standards.
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Use an empty, hermetically sealed aluminum pan as a reference.
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Thermal Program:
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Equilibrate the sample at 25°C.
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Ramp the temperature down to -20°C at a rate of 10°C/min to induce crystallization.
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Hold at -20°C for 30 minutes to ensure complete crystallization.
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Ramp the temperature up to 80°C at a controlled rate (e.g., 5°C/min).
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Data Analysis: The melting point is determined as the peak temperature of the endothermic transition in the resulting thermogram. The enthalpy of fusion can be calculated from the area under the melting peak.
Analysis of Purity and Composition by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of 1,3-Diheptadecanoyl-2-oleoyl glycerol and to separate it from other related triglycerides.
Methodology:
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Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in a suitable organic solvent such as chloroform or a mixture of the initial mobile phase. Filter the solution through a 0.22 µm syringe filter.
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Chromatographic Conditions:
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Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient elution is typically used.
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Solvent A: Acetonitrile
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Solvent B: Isopropanol or other non-aqueous solvent.
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A typical gradient might run from 30% B to 70% B over 30 minutes.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
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Data Analysis: The purity of the sample is determined by the relative area of the main peak in the chromatogram. Identification can be confirmed by comparing the retention time with a known standard or by analyzing the mass spectrum if an MS detector is used.
Structural Elucidation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight and fatty acid composition of 1,3-Diheptadecanoyl-2-oleoyl glycerol.
Methodology:
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Sample Introduction and Ionization: The sample, dissolved in an appropriate solvent, is introduced into the mass spectrometer. Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for triglycerides.
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Mass Analysis:
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In full scan mode, the instrument will detect the intact molecule, typically as an adduct with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).
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The molecular weight is confirmed from the mass-to-charge ratio (m/z) of this parent ion.
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Tandem Mass Spectrometry (MS/MS):
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The parent ion is selected and subjected to collision-induced dissociation (CID).
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Fragmentation patterns will show the neutral loss of the fatty acid chains, allowing for the identification of heptadecanoic acid and oleic acid. The relative positions of the fatty acids can often be inferred from the fragmentation pattern.
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Visualization of a Relevant Signaling Pathway
Triglycerides and their metabolic products, such as diacylglycerols (DAGs), are known to be involved in cellular signaling. 1,3-Diheptadecanoyl-2-oleoyl glycerol can be hydrolyzed by lipases to produce 1,3-diheptadecanoylglycerol and oleic acid. Diacylglycerols are key second messengers that can activate Protein Kinase C (PKC), a family of enzymes involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. The following diagram illustrates a simplified workflow for the enzymatic synthesis of a structured triglyceride like 1,3-Diheptadecanoyl-2-oleoyl glycerol.
Caption: Workflow for the enzymatic synthesis of 1,3-Diheptadecanoyl-2-oleoyl glycerol.
The following diagram illustrates the role of diacylglycerol (a potential metabolite of the title compound) in the Protein Kinase C (PKC) signaling pathway.
Caption: Diacylglycerol (DAG) mediated activation of Protein Kinase C (PKC).
Conclusion
1,3-Diheptadecanoyl-2-oleoyl glycerol is a valuable molecule for research and development in various scientific disciplines. Its well-defined structure provides a unique set of physicochemical properties that can be exploited for applications such as the development of structured lipid-based drug delivery systems. A thorough understanding and precise characterization of its properties, using the experimental methodologies outlined in this guide, are crucial for its effective utilization. Furthermore, its potential to be metabolized into signaling molecules like diacylglycerol highlights its relevance in biological contexts and warrants further investigation.
